1H-Imidazole-1-sulfonyl azide sulfate is a salt formed by the reaction of 1H-imidazole-1-sulfonyl azide (ISA) with sulfuric acid. ISA itself is an organic azide compound that has gained popularity in scientific research as a safer alternative to traditional diazo transfer reagents like trifluoromethanesulfonyl azide ().
A key application of 1H-Imidazole-1-sulfonyl azide sulfate lies in its ability to convert primary amines or ammonium salts to azides. This reaction is particularly useful in organic synthesis, where azide groups serve as crucial functional groups for further transformations. Similar to trifluoromethanesulfonyl azide, 1H-Imidazole-1-sulfonyl azide sulfate effectively acts as a reverse Staudinger reaction reagent. The conversion is typically catalyzed by copper(II), nickel(II), zinc(II), or cobalt(II) salts ().
Compared to conventional diazo transfer reagents, 1H-Imidazole-1-sulfonyl azide sulfate offers several advantages:
The ability of 1H-Imidazole-1-sulfonyl azide sulfate to introduce azide groups makes it a valuable reagent in click chemistry. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules. By incorporating azides, researchers can leverage various click reactions to create complex molecules efficiently ().
1H-Imidazole-1-sulfonyl azide sulfate (ISA sulfate) is an organic azide compound used as a reagent in organic synthesis, particularly for diazo transfer reactions []. It offers an alternative to the commonly used trifluoromethanesulfonyl azide (TfN₃) []. Unlike the parent compound (imidazole-1-sulfonyl azide) and its hydrochloric acid salt, which are explosive liquids, ISA sulfate exists as a stable, solid salt, making it safer to handle and store [].
ISA sulfate is a combination of two moieties: imidazole-1-sulfonyl azide and sulfuric acid. The imidazole-1-sulfonyl azide component features a five-membered imidazole ring containing two nitrogen atoms and one carbon atom. A sulfonyl group (SO₂N–) is attached to one of the nitrogen atoms in the ring. The azide group (N₃) is linked to the sulfur atom in the sulfonyl group []. The sulfuric acid moiety contributes two sulfate anions (SO₄²⁻) that interact with the positively charged imidazolium ion (formed by protonation of the imidazole ring) to form a salt [].
An improved synthesis for ISA sulfate avoids isolating the potentially explosive parent compound or its hydrochloric acid salt. The process involves reacting imidazole with chlorosulfonyl isocyanate, followed by treatment with sodium azide and sulfuric acid [].
C₃H₄N₂ + ClSO₂NCO → C₃H₄N₂SO₂NCO (not isolated)C₃H₄N₂SO₂NCO + NaN₃ → C₃H₅N₅O₂S₂C₃H₅N₅O₂S₂ + H₂SO₄ → (C₃H₅N₅O₂S₂)·H₂SO₄ (ISA sulfate)
Similar to TfN₃, ISA sulfate acts as a diazo transfer reagent, converting primary amines (RNH₂) or ammonium salts (RNH₃⁺) to azides (RN₃) under catalysis by copper(II), nickel(II), zinc(II), or cobalt(II) salts []. This reaction is essentially the reverse of the Staudinger reduction.
Reaction 2: Diazo transfer from ISA sulfate
(C₃H₅N₅O₂S₂)·H₂SO₄ + RNH₂ → RN₃ + C₃H₅N₂SO₂NH₂ + H₂SO₄
Additionally, ISA sulfate can transfer the diazo group (N₂) under basic conditions [].
While ISA sulfate is a safer alternative to the parent compound, it still contains azide groups, which can be explosive under certain conditions. Standard safety protocols for handling azide-containing materials should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also recommended to work in a fume hood and avoid contact with heat, sparks, or flames [].
1H-Imidazole-1-sulfonyl azide sulfate is primarily utilized in diazo-transfer reactions. It effectively converts primary amines or ammonium salts into azides when catalyzed by transition metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II) . The reactions typically follow these pathways:
The synthesis of 1H-Imidazole-1-sulfonyl azide sulfate can be achieved through several methods:
1H-Imidazole-1-sulfonyl azide sulfate finds its primary applications in:
The interactions of 1H-Imidazole-1-sulfonyl azide sulfate with various catalysts have been studied extensively. Transition metals play a crucial role in facilitating the diazo-transfer reactions. Studies indicate that this compound can interact with copper(II) and nickel(II) salts effectively, leading to efficient conversions of amines to azides .
Additionally, research on the stability of the hydrogen sulfate salt has shown it to be less hazardous than its hydrochloride counterpart, making it a preferred choice for laboratory use .
Several compounds exhibit similar functionalities or structural characteristics to 1H-Imidazole-1-sulfonyl azide sulfate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trifluoromethanesulfonyl Azide | Organic Azide | Highly reactive; used for similar diazo-transfer reactions. |
Imidazole-1-sulfonyl Azide | Organic Azide | Less stable than 1H-Imidazole-1-sulfonyl azide sulfate; more hazardous. |
Sulfonyl Azides | Various Structures | General class; used for similar synthetic applications but vary in stability and reactivity. |
Uniqueness of 1H-Imidazole-1-sulfonyl Azide Sulfate:
This compound stands out due to its improved stability over other azides, particularly the hydrochloride salt, making it safer for handling and storage while retaining efficacy as a diazo-transfer reagent . Its specific application in synthesizing sulfonyl azides also differentiates it from other similar compounds.